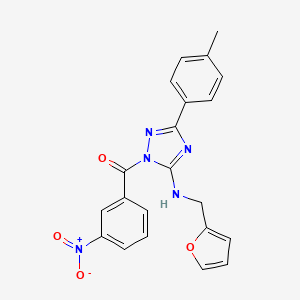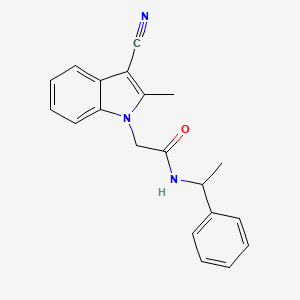
2-(3-cyano-2-methyl-1H-indol-1-yl)-N-(1-phenylethyl)acetamide
Overview
Description
2-(3-cyano-2-methyl-1H-indol-1-yl)-N-(1-phenylethyl)acetamide, also known as CMI-977 or APN311, is a small molecule compound that has been studied for its potential use in cancer treatment. This compound has been found to exhibit anti-tumor activity in preclinical studies, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-(3-cyano-2-methyl-1H-indol-1-yl)-N-(1-phenylethyl)acetamide is not fully understood, but it is thought to involve the inhibition of tubulin polymerization, which is essential for cell division. By interfering with this process, this compound may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors). These effects may contribute to the anti-tumor activity of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-cyano-2-methyl-1H-indol-1-yl)-N-(1-phenylethyl)acetamide in lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in cancer treatment.
Future Directions
There are several potential future directions for research on 2-(3-cyano-2-methyl-1H-indol-1-yl)-N-(1-phenylethyl)acetamide. One possible avenue of investigation is to further elucidate its mechanism of action, which could lead to the development of more effective cancer treatments. Another direction is to explore the use of this compound in combination with other anti-cancer agents, which may enhance its anti-tumor activity. Additionally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Scientific Research Applications
2-(3-cyano-2-methyl-1H-indol-1-yl)-N-(1-phenylethyl)acetamide has been extensively studied for its potential as an anti-cancer agent. Preclinical studies have shown that this compound has anti-proliferative effects on various cancer cell lines, including breast, colon, and lung cancer cells. In addition, this compound has been found to inhibit tumor growth in animal models of cancer.
properties
IUPAC Name |
2-(3-cyano-2-methylindol-1-yl)-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-14(16-8-4-3-5-9-16)22-20(24)13-23-15(2)18(12-21)17-10-6-7-11-19(17)23/h3-11,14H,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKARCTSKEUHJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC(C)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



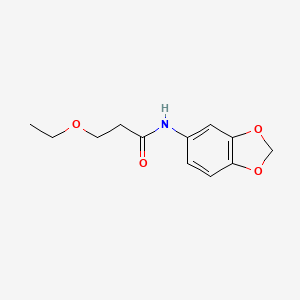
![N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N,N-diethyl-1,2-ethanediamine dihydrochloride](/img/structure/B4199864.png)

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4199873.png)
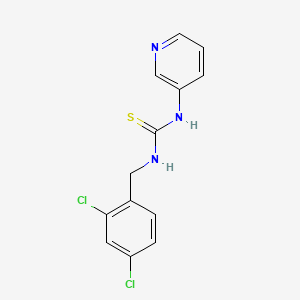
![2-{1-[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4199884.png)
![5-[(2-hydroxy-4-nitrophenyl)amino]-2-isopropyl-5-oxopentanoic acid](/img/structure/B4199892.png)
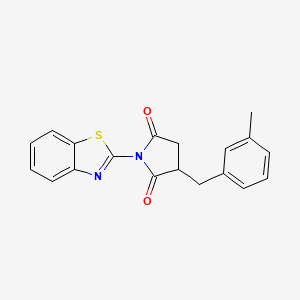
![2-{[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B4199912.png)
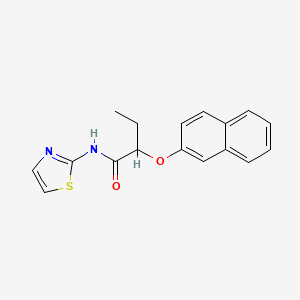
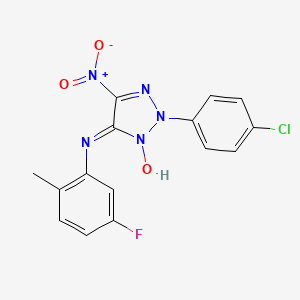
![1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-ethyl-1H-indol-3-yl}ethanone](/img/structure/B4199937.png)
